molecular formula C16H13BrN2O2 B5479869 3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B5479869
M. Wt: 345.19 g/mol
InChI Key: XJXYOCFQUVXSOX-UHFFFAOYSA-N
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Description

“3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact structure of this compound would involve a benzodiazepine core, with a benzyl group at the 3-position and a bromo group at the 7-position .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzodiazepine core, which is a fused benzene and diazepine ring. It would also have a benzyl group (a benzene ring attached to a CH2 group) attached at the 3-position of the diazepine ring, and a bromo group (a bromine atom) attached at the 7-position .


Chemical Reactions Analysis

Benzodiazepines, including possibly “this compound”, can undergo various chemical reactions, including hydrolysis and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzodiazepines are generally lipophilic and highly protein-bound in the bloodstream .

Mechanism of Action

While the specific mechanism of action for “3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione” is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Benzodiazepines can cause physical dependence and withdrawal symptoms if used for a long period of time. They are also associated with an increased risk of accidents, falls, and cognitive impairment in older adults .

Future Directions

The development of new benzodiazepine derivatives, such as “3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione”, is an active area of research. Future studies could focus on improving the safety profile of these compounds, reducing their potential for abuse, and finding new therapeutic applications .

Properties

IUPAC Name

3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-11-6-7-13-12(9-11)15(20)19-14(16(21)18-13)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXYOCFQUVXSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC3=C(C=C(C=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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